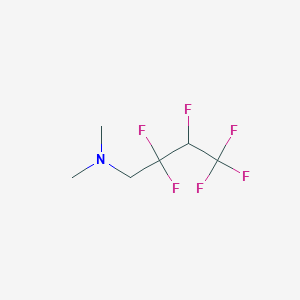
2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester (TFPA) is an organic compound that has been used in a variety of scientific research applications. It is a product of the reaction between 2-methyl-4-chlorophenylcarbamic acid tert-butyl ester and 3,5,6-trifluoropyridine in the presence of a base. TFPA has been found to be a valuable tool for investigating the mechanisms of action of various organic compounds, as well as for studying the biochemical and physiological effects of these compounds.
Scientific Research Applications
2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used to investigate the mechanisms of action of various organic compounds, as well as to study the biochemical and physiological effects of these compounds. This compound has also been used in the study of enzyme kinetics, protein-ligand interactions, and drug metabolism. Additionally, this compound has been used to study the effects of environmental pollutants on biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which then leads to the inhibition or activation of certain biochemical pathways. Additionally, this compound has been found to interact with cellular receptors, which can lead to the modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to the inhibition of certain metabolic pathways. Additionally, this compound has been found to modulate the activity of certain cellular receptors, which can lead to the modulation of various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester in laboratory experiments is its stability. The compound is stable in a variety of solvents, making it easy to work with. Additionally, the compound is relatively inexpensive and can be easily synthesized. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable at high temperatures, making it difficult to use in high-temperature experiments.
Future Directions
There are a number of potential future directions for the use of 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester in scientific research. For example, the compound could be used to study the effects of environmental pollutants on biological systems. Additionally, this compound could be used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various organic compounds. Additionally, this compound could be used to study the effects of various drugs on the brain, as well as to study the effects of various toxins on the body. Finally, this compound could be used to study the effects of various disease-causing agents on the body.
Synthesis Methods
The synthesis of 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester involves the reaction of 2-methyl-4-chlorophenylcarbamic acid tert-butyl ester and 3,5,6-trifluoropyridine in the presence of a base. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is typically complete within two hours. The product is then isolated and purified by column chromatography.
properties
IUPAC Name |
tert-butyl N-[2-methyl-4-(3,5,6-trifluoropyridin-2-yl)oxyphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-9-7-10(24-15-12(19)8-11(18)14(20)22-15)5-6-13(9)21-16(23)25-17(2,3)4/h5-8H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRHOGDMQXONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC(=C(C=C2F)F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)
